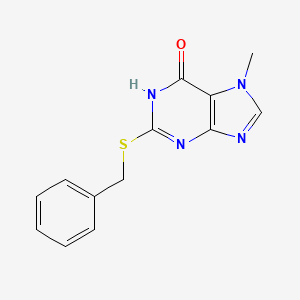![molecular formula C13H11N3OS B6068208 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B6068208.png)
3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one is a heterocyclic compound that has been widely studied for its potential in pharmaceutical applications. This compound is of interest due to its unique structure and potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one is not fully understood. However, studies have suggested that this compound may target specific signaling pathways involved in cancer cell growth and survival. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, it has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one. One area of interest is the development of novel synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic benefits of this compound. Finally, there is a need for in vivo studies to determine the safety and efficacy of this compound as a potential drug candidate.
In conclusion, 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one is a heterocyclic compound that has shown potential in pharmaceutical applications. Its ability to induce apoptosis in cancer cells and its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one has been reported in several studies. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)benzimidazole. This intermediate is then reacted with thioamide to form the desired compound.
Applications De Recherche Scientifique
3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one has been studied for its potential as an anticancer agent. Several studies have reported its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12-11-10(8-4-1-2-5-9(8)14-11)15-13-16(12)6-3-7-18-13/h1-2,4-5,14H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGJSZXMZMTLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B6068131.png)
![1-cycloheptyl-4-[(2-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6068138.png)
![N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6068145.png)
![1-sec-butyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6068155.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B6068165.png)
![5-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-3-methyl-5-oxo-2-pentanone](/img/structure/B6068167.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6068172.png)
![ethyl 5-chloro-3-[(4-pyridinylamino)methyl]-1-benzofuran-2-carboxylate hydrobromide](/img/structure/B6068178.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(2-pyridinylmethyl)ethanamine](/img/structure/B6068186.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6068202.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6068216.png)
![3-{[(2-hydroxy-1-naphthyl)methylene]amino}-2-methyl-4(3H)-quinazolinone](/img/structure/B6068229.png)